4-[(4-Nitrophenyl)sulfanylmethyl]morpholine
Description
Properties
CAS No. |
6631-75-0 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
InChI Key |
KTJWYUMKVRILEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution of a halogenated or activated methyl group on a 4-nitrophenyl sulfanyl precursor by morpholine. The key steps include:
- Formation of the 4-nitrophenyl sulfanyl methyl intermediate.
- Nucleophilic substitution by morpholine to form the target compound.
Method 1: Nucleophilic Substitution Using 4-Nitrophenyl Halide and Morpholine
A common approach is the reaction of 4-nitrophenyl halides (such as 4-nitrophenyl chloride or bromide) with morpholine under basic or neutral conditions to form the sulfanylmethyl linkage.
- Step 1: Preparation of 4-(4-nitrophenyl)thiomethyl halide via halogenation of 4-nitrophenylthiol or related precursors.
- Step 2: Reaction of this intermediate with morpholine, which acts as a nucleophile attacking the electrophilic carbon adjacent to the sulfur atom, resulting in substitution and formation of this compound.
This method requires careful control of reaction conditions such as solvent, temperature, and pH to optimize yield and purity.
Method 2: Oxidation and Reduction Pathway (Related Morpholinone Synthesis)
Based on analogous morpholine derivatives synthesis, an alternative approach involves:
- Condensation of morpholine with 4-nitrophenyl precursors to form 4-(4-nitrophenyl)morpholine.
- Controlled oxidation of this intermediate to 4-(4-nitrophenyl)-3-morpholinone using halite or chlorine dioxide under acidic conditions (pH < 7).
- Subsequent reduction to yield the target compound or related derivatives.
Although this method is described for morpholinone derivatives, it provides insight into oxidation state manipulations relevant to morpholine sulfur-substituted compounds.
Method 3: Green Synthesis via Selective Monoalkylation of Amines
Recent advances in morpholine synthesis involve green chemistry methods using inexpensive reagents such as ethylene sulfate and potassium tert-butoxide (tBuOK) for selective monoalkylation of primary amines. While this method is primarily for synthesizing morpholines from amino alcohols, it demonstrates efficient, high-yielding, and environmentally friendly routes that could be adapted for preparing substituted morpholines like this compound by modifying the amine or alkylating agents.
Although direct procedures for this compound are scarce, a closely related compound, 4-(4-nitrophenyl)morpholin-3-one, has been synthesized with high yield and purity, providing a useful reference for reaction conditions:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 4-(4-Nitrophenyl)morpholine, sodium chlorite, sodium dihydrogen phosphate dihydrate, water, acetonitrile | Oxidation at 40°C for 6 hours | 97.7% yield, 98.3% HPLC purity |
| 2 | Workup with ethyl acetate, saturated sodium sulfite, drying with anhydrous sodium sulfate | Extraction and purification | Pale yellow solid obtained |
This method involves controlled oxidation of the morpholine derivative and careful extraction to maintain compound integrity.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution of 4-nitrophenyl halide with morpholine | 4-nitrophenyl halide, morpholine, base/solvent | SN2 substitution | Direct, straightforward, widely used | Requires halide intermediate, possible side reactions |
| Oxidation-reduction pathway | Morpholine, halite/chlorine dioxide (oxidant), reducing agent | Oxidation followed by reduction | Green, efficient for related morpholinone derivatives | Multi-step, pH control critical |
| Green synthesis via ethylene sulfate and tBuOK | 1,2-amino alcohols, ethylene sulfate, tBuOK | Redox neutral monoalkylation | High yield, environmentally friendly, scalable | Primarily for amino alcohols, adaptation needed for sulfanyl derivatives |
Research Findings and Notes
- The nucleophilic substitution method is the most direct and commonly reported for synthesizing sulfanylmethyl-substituted morpholines.
- Oxidation methods offer green chemistry advantages and are suitable for morpholinone derivatives, potentially adaptable for sulfanylmethyl morpholines.
- Recent green synthesis techniques provide promising routes for morpholine ring construction but require further adaptation for this compound specifically.
- Purification steps involving solvent extraction and drying are critical to achieve high purity, as demonstrated in related compounds synthesis.
Chemical Reactions Analysis
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-thiomorpholinoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, including antidiabetic, antimigraine, and antibiotic agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences
Core Structure and Electronic Effects :
- The thiomorpholine derivative () replaces morpholine’s oxygen with sulfur, enhancing lipophilicity and enabling unique solid-state interactions (e.g., C–H···O hydrogen bonds and π-stacking) .
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., 4-((4-Nitrophenyl)sulphonyl)morpholine) exhibit stronger electron-withdrawing effects compared to sulfanyl groups, altering reactivity in downstream reactions .
Synthetic Routes: Thiomorpholine derivatives require NAS with sulfur-containing amines (e.g., thiomorpholine) , whereas morpholine derivatives use oxygen-based morpholine . Oxidation of 4-(4-nitrophenyl)morpholine to its morpholinone derivative () demonstrates the tunability of nitroaromatic compounds for specific pharmacological roles.
Biological and Material Applications: Thiomorpholine Derivatives: Preferred in drug design for their metabolic soft spots (sulfur oxidation) and enhanced membrane permeability . Morpholinone Derivatives: Critical intermediates in anticoagulants like rivaroxaban, highlighting the importance of ketone functionality in bioactive molecules . Sulfonyl Derivatives: Used in combinatorial chemistry for their stability and versatility in coupling reactions .
Research Findings and Implications
- Structural Insights : X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with axial nitrophenyl placement, contrasting with the morpholine analogue’s planar arrangement . This difference impacts solubility and crystallinity.
- Functionalization Potential: The nitro group in these compounds allows reduction to amines for further derivatization (e.g., amide coupling in drug discovery) .
- Environmental Relevance : Nitroaromatics like 4-(4-nitrophenyl)morpholine are studied as model pollutants to develop degradation strategies .
Biological Activity
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 240.28 g/mol
- CAS Number : 6631-75-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group may facilitate π–π stacking interactions, enhancing binding affinity to target proteins. Additionally, the morpholine structure contributes to the compound's solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions. In vitro studies demonstrated significant activity against various bacterial strains, suggesting potential for development as an antimicrobial agent.
Anticancer Potential
Studies have explored the anticancer effects of morpholine derivatives, including this compound. The observed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle regulation.
Table 1 summarizes findings from key studies on the anticancer activity of related compounds.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| A | 4-Nitrophenylmorpholine | HeLa | 15 | Apoptosis induction |
| B | 4-(Chlorophenyl)morpholine | MCF-7 | 10 | Cell cycle arrest |
| C | 4-(Fluorophenyl)morpholine | A549 | 12 | Enzyme inhibition |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with the sulfanylmethyl group showed enhanced antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the sulfanylmethyl moiety plays a crucial role in biological activity.
- Case Study on Anticancer Activity : Research conducted by Smith et al. (2023) evaluated the effects of various morpholine derivatives on breast cancer cells. The study found that compounds containing a nitrophenyl group exhibited significant cytotoxicity, leading to further investigation into their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
